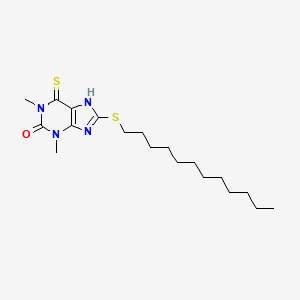
Theophylline, 8-dodecylthio-6-thio-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Theophylline, 8-dodecylthio-6-thio-: is a derivative of theophylline, a well-known xanthine compound. Theophylline itself is widely used in the treatment of respiratory diseases such as asthma and chronic obstructive pulmonary disease (COPD). The addition of dodecylthio and thio groups to theophylline enhances its chemical properties, making it a subject of interest in various scientific research fields .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: One common method is the nucleophilic substitution reaction where theophylline is reacted with dodecylthiol and a suitable thio reagent under controlled conditions .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors. The reaction conditions are optimized to ensure high yield and purity. The process typically includes steps such as purification through recrystallization or chromatography to isolate the desired product .
Analyse Des Réactions Chimiques
Types of Reactions: Theophylline, 8-dodecylthio-6-thio- undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thio groups to thiols.
Substitution: Nucleophilic substitution reactions can replace the dodecylthio group with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives with different functional groups .
Applications De Recherche Scientifique
Chemistry: In chemistry, Theophylline, 8-dodecylthio-6-thio- is used as a model compound to study the effects of thio and dodecylthio substitutions on theophylline’s chemical properties .
Biology: In biological research, this compound is investigated for its potential effects on cellular processes, including its role as a phosphodiesterase inhibitor .
Medicine: In medicine, Theophylline, 8-dodecylthio-6-thio- is explored for its potential therapeutic applications, particularly in respiratory diseases. Its modified structure may offer enhanced efficacy or reduced side effects compared to theophylline .
Industry: In the industrial sector, this compound is studied for its potential use in the development of new pharmaceuticals and chemical products .
Mécanisme D'action
The mechanism of action of Theophylline, 8-dodecylthio-6-thio- involves its interaction with various molecular targets. It acts as a phosphodiesterase inhibitor, which leads to an increase in cyclic AMP levels in cells. This results in bronchodilation and anti-inflammatory effects. Additionally, it may block adenosine receptors, contributing to its therapeutic effects in respiratory diseases .
Comparaison Avec Des Composés Similaires
Theophylline: The parent compound, widely used in respiratory therapy.
8-Methyl-6-thio-7-(β-D-xylopyranosyl)theophylline: Another derivative with different substituents.
Theobromine: A related methylxanthine with similar pharmacological properties.
Uniqueness: The uniqueness of Theophylline, 8-dodecylthio-6-thio- lies in its specific substitutions, which may confer distinct chemical and biological properties. These modifications can potentially enhance its efficacy or reduce side effects compared to other similar compounds .
Propriétés
Numéro CAS |
6493-37-4 |
|---|---|
Formule moléculaire |
C19H32N4OS2 |
Poids moléculaire |
396.6 g/mol |
Nom IUPAC |
8-dodecylsulfanyl-1,3-dimethyl-6-sulfanylidene-7H-purin-2-one |
InChI |
InChI=1S/C19H32N4OS2/c1-4-5-6-7-8-9-10-11-12-13-14-26-18-20-15-16(21-18)22(2)19(24)23(3)17(15)25/h4-14H2,1-3H3,(H,20,21) |
Clé InChI |
XXIAMSSXXPCLDP-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCSC1=NC2=C(N1)C(=S)N(C(=O)N2C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Phenol, 4-(1,1-dimethylethyl)-2-[[4-(phenylazo)phenyl]azo]-](/img/structure/B14736444.png)


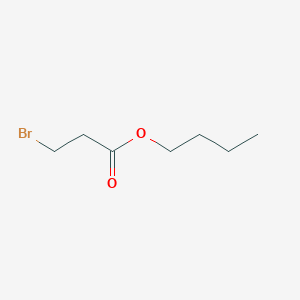
![[4-(2-Hydroxyethoxy)phenyl]arsonic acid](/img/structure/B14736467.png)
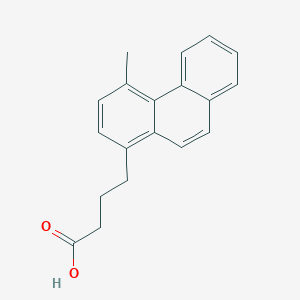
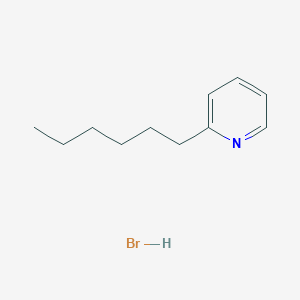


![3-{3-[4-(3-Chlorophenyl)piperazin-1-yl]propoxy}propanenitrile](/img/structure/B14736494.png)

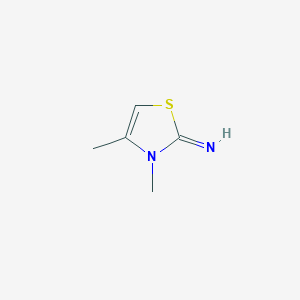
![ethyl (4E)-4-[(4-nitrophenyl)hydrazinylidene]pentanoate](/img/structure/B14736511.png)
